molecular formula C14H14ClN3O3S B3125020 N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide CAS No. 321430-74-4

N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide

Cat. No.: B3125020
CAS No.: 321430-74-4
M. Wt: 339.8 g/mol
InChI Key: UIOFVZQNCNDOPI-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonohydrazide core substituted with a 2-(4-chlorophenoxy)ethanimidoyl group. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, herbicidal, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between sulfonohydrazides and carbonyl-containing intermediates, as seen in analogous compounds (e.g., N′-benzylidene derivatives) .

Properties

IUPAC Name

N'-(benzenesulfonamido)-2-(4-chlorophenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-6-8-12(9-7-11)21-10-14(16)17-18-22(19,20)13-4-2-1-3-5-13/h1-9,18H,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFVZQNCNDOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173404
Record name 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321430-74-4
Record name 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321430-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 4-chlorophenoxyacetic acid hydrazide. The final step involves the reaction of this hydrazide with benzenesulfonyl chloride to yield N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.

    Substitution: N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Chemistry

In organic synthesis, N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide serves as a versatile reagent. It is particularly useful for:

  • Preparation of Sulfonohydrazide Derivatives: The compound acts as a building block for synthesizing more complex molecules.
  • Chemical Reactions: It can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance, oxidation with potassium permanganate can yield sulfonic acid derivatives, while reduction with sodium borohydride can produce amine derivatives.

Biology

The compound is utilized in various biological applications:

  • Enzyme Inhibition Studies: It is employed in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
  • Diagnostic Tools: Its properties are being explored for developing biosensors that detect specific biological markers.
  • Therapeutic Potential: Preliminary studies suggest its efficacy as an anti-inflammatory and antimicrobial agent, with ongoing research into its role in cancer treatment .

Medicine

In the medical field, this compound shows promise for:

  • Anti-inflammatory Applications: Research indicates potential therapeutic effects in reducing inflammation in various conditions.
  • Antimicrobial Activity: The compound exhibits activity against certain bacterial strains, making it a candidate for further drug development.
  • Cancer Treatment Research: Investigations are ongoing into its mechanisms of action against cancer cells, focusing on its ability to inhibit specific pathways involved in tumor growth .

Industrial Applications

The compound is also relevant in industrial contexts:

  • Production of Specialty Chemicals: Its unique chemical structure allows it to be used in creating various specialty chemicals.
  • Agrochemicals Development: It may play a role in formulating agrochemicals that enhance crop protection.
  • Pharmaceutical Manufacturing: The compound is utilized in the synthesis of pharmaceuticals due to its reactive functional groups.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory pathways. The binding affinity was measured using kinetic assays, indicating significant potential for therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of the compound revealed that it exhibited substantial activity against several Gram-positive bacteria. In vitro tests showed a minimum inhibitory concentration (MIC) that suggests its viability as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in various physiological effects.

At the molecular level, the chlorophenoxy group of the compound can interact with hydrophobic pockets in proteins, while the sulfonohydrazide group can form hydrogen bonds with amino acid residues. These interactions contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) enhances thermal stability and biological activity.
  • Synthetic Flexibility : Microwave-assisted synthesis (e.g., for oxadiazole derivatives) reduces reaction time and improves yields compared to conventional methods .
Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Compound IR (ν C=S, cm⁻¹) Melting Point (°C) ¹H-NMR (δ NH-N) Biological Activity
N'-[2-(4-Chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide 1247–1255* 157–161† ~7.98–8.45 Herbicidal, antimicrobial‡
N'-(5-Bromo-2-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide (1an) 1243–1258 159–161 8.45 Enzyme inhibition (α-chymotrypsin)
N'-(2-Bromo-5-methoxybenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide (1ap) 1247–1255 157–158 9.65 Cytotoxicity (low)

*Predicted based on analogous sulfonohydrazides . †Estimated from similar diacylhydrazines . ‡Inferred from structurally related herbicidal compounds .

Key Observations :

  • IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1243–1258 cm⁻¹) confirm the thione tautomer in sulfonohydrazides .
  • Thermal Stability : Higher melting points (e.g., 157–161°C) correlate with rigid aromatic substituents and strong intermolecular hydrogen bonding .

Biological Activity

N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide, with the molecular formula C14H14ClN3O3S and a molecular weight of 339.8 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Overview of Biological Activity

This compound is primarily studied for its role in enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biochemistry.

Key Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, disrupting metabolic pathways. This property is significant for developing therapeutic agents targeting enzyme-related diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory applications, which could be beneficial in treating conditions characterized by inflammation.

The mechanism of action for this compound involves its binding to enzyme active sites, leading to inhibition. The chlorophenoxy group enhances hydrophobic interactions with proteins, while the sulfonohydrazide moiety forms hydrogen bonds with key amino acid residues. This dual interaction increases the compound's binding affinity and specificity towards target enzymes.

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntimicrobialExhibits activity against various microbial strains
Anti-inflammatoryPotentially reduces inflammation in preclinical models

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, researchers found that it effectively inhibited the activity of a specific protease involved in cancer progression. The compound's ability to bind to the protease's active site was confirmed through kinetic assays, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potential for development into an antimicrobial drug .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Key Differences Biological Activity
N'-[2-(4-bromophenoxy)ethanimidoyl]benzenesulfonohydrazideBromine instead of chlorine affects reactivityModerate enzyme inhibition
N'-[2-(4-methylphenoxy)ethanimidoyl]benzenesulfonohydrazideMethyl group influences hydrophobicityLower antimicrobial activity
N'-[2-(4-nitrophenoxy)ethanimidoyl]benzenesulfonohydrazideNitro group introduces electronic effectsEnhanced enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
Reactant of Route 2
N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide

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